Nicotinamide guanine dinucleotide sodium salt
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Overview
Description
Nicotinamide guanine dinucleotide sodium salt: is a biochemical compound with the empirical formula C21H28N7O15P2 and a molecular weight of 680.43 g/mol . It is a substrate for phosphodiesterase and ADP-ribosyl cyclase enzymes . This compound is used in various biochemical assays and research applications due to its role in cellular metabolism and signaling pathways .
Mechanism of Action
Target of Action
Nicotinamide guanine dinucleotide sodium salt (NGD+) primarily targets phosphodiesterase and ADP-ribosyl cyclase . These enzymes play a crucial role in various biochemical reactions, including the regulation of intracellular calcium levels and the generation of cyclic ADP-ribose .
Mode of Action
NGD+ acts as a substrate for these enzymes. It interacts with phosphodiesterase and ADP-ribosyl cyclase, facilitating their catalytic activities . It’s important to note that ngd+ cannot be used as substrates for sirt1, sirt3, and parp1 .
Biochemical Pathways
NGD+ is involved in the regulation of various metabolic pathways. It serves as a coenzyme for alcohol dehydrogenase (ADH) in vitro, although its affinity is much lower than that of NAD . It is also used to determine the activity of proteins that generate cyclic-ADP-ribose (cADPR) in the ADP-ribosyl cyclase family .
Pharmacokinetics
It is known that the synthesis and degradation of ngd+ partially rely on nmnat3 and cd38 . More research is needed to fully understand the ADME properties of NGD+ and their impact on its bioavailability.
Result of Action
The interaction of NGD+ with its targets results in the regulation of various biochemical reactions. For instance, it facilitates the catalytic activities of phosphodiesterase and ADP-ribosyl cyclase . It’s important to note that ngd+ cannot be used as substrates for sirt1, sirt3, and parp1 .
Action Environment
The action, efficacy, and stability of NGD+ can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of NGD+ . More research is needed to fully understand how different environmental factors influence the action of NGD+.
Biochemical Analysis
Biochemical Properties
Nicotinamide guanine dinucleotide sodium salt participates in oxidation-reduction reactions within the body . It acts as a coenzyme, promoting various metabolic reactions . It interacts with enzymes such as phosphodiesterase and ADP-ribosyl cyclase .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used to determine the activity of proteins that generate cyclic-ADP-ribose (cADPR) in the ADP-ribosyl cyclase family .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is intricately involved in a multitude of biochemical reactions.
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide guanine dinucleotide sodium salt involves the condensation of nicotinamide with guanine dinucleotide. The reaction typically requires the presence of a phosphorylating agent and a suitable solvent. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through techniques such as crystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide guanine dinucleotide sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This reaction involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include derivatives of nicotinamide and guanine, which are used in further biochemical studies .
Scientific Research Applications
Chemistry: In chemistry, nicotinamide guanine dinucleotide sodium salt is used as a substrate to study enzyme kinetics and specificity, particularly for phosphodiesterase and ADP-ribosyl cyclase enzymes .
Biology: In biological research, this compound is used to investigate cellular metabolism and signaling pathways. It plays a crucial role in the study of cyclic-ADP-ribose (cADPR) generation and its effects on cellular functions .
Industry: In the industrial sector, this compound is used in the production of biochemical assays and diagnostic kits due to its role in enzymatic reactions .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide (NAD): Similar in structure but contains adenine instead of guanine.
Nicotinamide mononucleotide (NMN): A precursor to NAD, involved in similar metabolic pathways.
Nicotinamide riboside (NR): Another precursor to NAD, known for its role in enhancing cellular metabolism.
Uniqueness: Nicotinamide guanine dinucleotide sodium salt is unique due to its specific interaction with phosphodiesterase and ADP-ribosyl cyclase enzymes, making it a valuable tool in studying these enzymes’ kinetics and specificity . Its role in generating cyclic-ADP-ribose (cADPR) distinguishes it from other similar compounds .
Properties
CAS No. |
5624-35-1 |
---|---|
Molecular Formula |
C21H27N7O15P2 |
Molecular Weight |
679.4 g/mol |
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H27N7O15P2/c22-16(33)8-2-1-3-27(4-8)19-14(32)15(9(5-29)40-19)42-45(37,38)43-44(35,36)39-6-10-12(30)13(31)20(41-10)28-7-24-11-17(28)25-21(23)26-18(11)34/h1-4,7,9-10,12-15,19-20,29-32H,5-6H2,(H6-,22,23,25,26,33,34,35,36,37,38) |
InChI Key |
RBWWFYZGVSCDOU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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